molecular formula C23H17F3N6O2S B2661910 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1207011-09-3

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2661910
CAS RN: 1207011-09-3
M. Wt: 498.48
InChI Key: QOYYYBXHEQTRLT-UHFFFAOYSA-N
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Description

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N6O2S and its molecular weight is 498.48. The purity is usually 95%.
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Scientific Research Applications

Anti-Tumor Activity

The compound has been investigated for its anti-tumor properties. Specifically, it was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among these, compound 22i demonstrated excellent anti-tumor activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Adenosine Receptor Modulation

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes our compound, has been explored as a pharmacophore for adenosine receptors. Researchers have functionalized derivatives with reactive linkers of varying lengths. These compounds serve as probes for adenosine receptors and can be used in drug delivery systems, diagnostics, and theranostics .

DNA Intercalation Activity

In the context of anticancer agents, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives (which share structural features with our compound) have been designed, synthesized, and evaluated. These derivatives exhibit DNA intercalation activities and have been tested against HepG2, HCT-116, and MCF-7 cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-methoxyphenyl hydrazine, ethyl acetoacetate, and carbon disulfide. The second intermediate is N-(3-(trifluoromethyl)phenyl)glycine ethyl ester, which is synthesized from 3-(trifluoromethyl)aniline and ethyl chloroacetate. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-methoxyphenyl hydrazine", "ethyl acetoacetate", "carbon disulfide", "3-(trifluoromethyl)aniline", "ethyl chloroacetate", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: React 4-methoxyphenyl hydrazine with ethyl acetoacetate and carbon disulfide in the presence of potassium hydroxide to form the intermediate pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl dithiocarboxylate. Hydrolyze the dithiocarboxylate with hydrochloric acid to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(3-(trifluoromethyl)phenyl)glycine ethyl ester: React 3-(trifluoromethyl)aniline with ethyl chloroacetate in the presence of potassium carbonate to form the intermediate N-(3-(trifluoromethyl)phenyl)glycine ethyl ester.", "Coupling of intermediates: Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(3-(trifluoromethyl)phenyl)glycine ethyl ester in dimethylformamide. Add EDC and NHS to the solution and stir for several hours. Purify the product by column chromatography to obtain 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide." ] }

CAS RN

1207011-09-3

Product Name

2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Molecular Formula

C23H17F3N6O2S

Molecular Weight

498.48

IUPAC Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H17F3N6O2S/c1-34-17-7-5-14(6-8-17)18-12-19-21-28-29-22(31(21)9-10-32(19)30-18)35-13-20(33)27-16-4-2-3-15(11-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)

InChI Key

QOYYYBXHEQTRLT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)C3=C2

solubility

not available

Origin of Product

United States

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